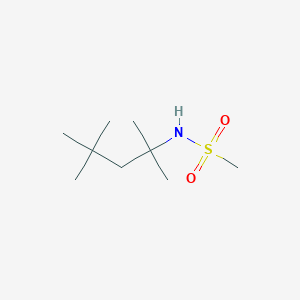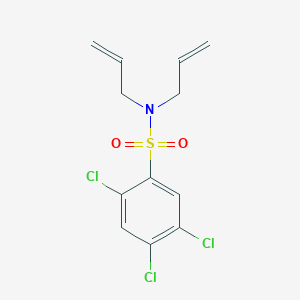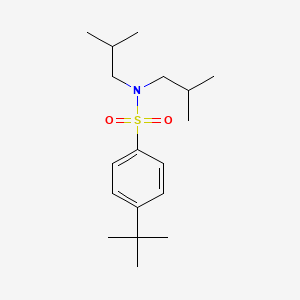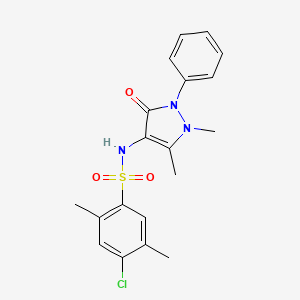
2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline, also known as MPZA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been investigated. In
Wirkmechanismus
The mechanism of action of 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline is not fully understood. However, it has been suggested that 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline exerts its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines and prostaglandins. It has also been suggested that 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, the biochemical and physiological effects of 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline in humans are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline in lab experiments is its potential therapeutic applications in the treatment of pain, inflammation-related disorders, and cancer. Additionally, 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline in lab experiments is the lack of understanding of its biochemical and physiological effects in humans.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline. One direction is to further investigate its mechanism of action and biochemical and physiological effects in humans. Another direction is to explore its potential therapeutic applications in the treatment of pain, inflammation-related disorders, and cancer. Additionally, the development of more efficient synthesis methods for 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline could lead to its increased availability for research purposes. Finally, the development of analogs of 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline with improved pharmacological properties could lead to the discovery of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline has been achieved using various methods. One of the most common methods involves the reaction of 2-methoxy-5-methylaniline with 1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using column chromatography to obtain 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline in high purity.
Wissenschaftliche Forschungsanwendungen
2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-3-4-12(16-2)11(7-9)13-8-10-5-6-14-15-10/h3-7,13H,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOMVGREJXMXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459624.png)
![4-propyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459632.png)
![5-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459655.png)
![5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7459660.png)



![1-(2-ethylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]ethanamine](/img/structure/B7459677.png)
